molecular formula C6H14ClNO B1593506 Ethyl butyrimidate hydrochloride CAS No. 2208-08-4

Ethyl butyrimidate hydrochloride

Cat. No.: B1593506
CAS No.: 2208-08-4
M. Wt: 151.63 g/mol
InChI Key: YGBFFMMKLWVKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl butyrimidate hydrochloride is a chemical compound with the molecular formula C6H13NO · HCl. It is also known as ethyl butanimidate hydrochloride. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions. It is characterized by its ability to form stable imidate esters, which are useful intermediates in the synthesis of other compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl butyrimidate hydrochloride can be synthesized by reacting butyronitrile with ethanol in the presence of hydrogen chloride gas. The reaction is typically carried out at low temperatures (0-20°C) to ensure the formation of the desired product . The reaction proceeds as follows:

CH3CH2CH2CN+C2H5OH+HClCH3CH2CH2C(NH)OCH2CH3HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(NH)}\text{OCH}_2\text{CH}_3 \cdot \text{HCl} CH3​CH2​CH2​CN+C2​H5​OH+HCl→CH3​CH2​CH2​C(NH)OCH2​CH3​⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of hydrogen chloride gas through a solution of butyronitrile and ethanol. The reaction mixture is maintained at a controlled temperature to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl butyrimidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl butyrimidate hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl butyrimidate hydrochloride
  • Propyl butyrimidate hydrochloride
  • Butyl butyrimidate hydrochloride

Uniqueness

This compound is unique due to its specific reactivity and stability as an imidate ester. Compared to similar compounds, it offers a balance of reactivity and ease of handling, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

ethyl butanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-3-5-6(7)8-4-2;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFFMMKLWVKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-08-4
Record name Butanimidic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl butyrimidate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyrimidic acid, ethyl ester, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl butyrimidate hydrochloride
Reactant of Route 2
Ethyl butyrimidate hydrochloride
Reactant of Route 3
Ethyl butyrimidate hydrochloride
Reactant of Route 4
Ethyl butyrimidate hydrochloride
Reactant of Route 5
Ethyl butyrimidate hydrochloride
Reactant of Route 6
Ethyl butyrimidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.